3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid
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Overview
Description
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid is an organic compound with the molecular formula C11H6F2N2O2. This compound is characterized by the presence of both fluorine and pyrimidine groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of toluene derivatives or the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst . These methods are scalable and can produce large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions . The conditions for these reactions can vary, but they often involve the use of solvents such as dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of fluorine and pyrimidine groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in pharmaceutical research .
Properties
Molecular Formula |
C11H6F2N2O2 |
---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
3-fluoro-2-(5-fluoropyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H6F2N2O2/c12-6-4-14-10(15-5-6)9-7(11(16)17)2-1-3-8(9)13/h1-5H,(H,16,17) |
InChI Key |
DANBALWSTBOWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C(=O)O |
Origin of Product |
United States |
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